Unveiling the Molecular Architecture: A Technical Guide to the Structural Elucidation of Propoxyphenyl Thioaildenafil
Unveiling the Molecular Architecture: A Technical Guide to the Structural Elucidation of Propoxyphenyl Thioaildenafil
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the ever-evolving landscape of pharmaceutical analysis, the identification of novel, unapproved drug analogues presents a significant challenge to regulatory bodies and public health. Propoxyphenyl thioaildenafil, a potent phosphodiesterase type 5 (PDE-5) inhibitor, has emerged as one such compound, often found as an undeclared adulterant in herbal supplements marketed for sexual enhancement.[1][2] Its structural similarity to sildenafil and its thio-analogues necessitates a robust and systematic approach for unambiguous identification. This guide provides a comprehensive, in-depth technical framework for the complete chemical structure elucidation of propoxyphenyl thioaildenafil, drawing upon established analytical methodologies and field-proven insights.
Propoxyphenyl thioaildenafil is a derivative of thiosildenafil, where the ethoxy group on the phenyl ring is substituted with a propoxy group.[2][3] This seemingly minor modification can significantly alter the compound's pharmacokinetic and pharmacodynamic properties, making its accurate identification crucial for both regulatory enforcement and understanding its potential physiological effects.[1] This guide will detail a multi-pronged analytical strategy, leveraging the synergistic strengths of chromatographic separation and spectroscopic techniques to definitively characterize this molecule.
Elucidation Workflow: A Step-by-Step Approach
The structural elucidation of propoxyphenyl thioaildenafil follows a logical progression, beginning with separation and preliminary characterization, followed by detailed spectroscopic analysis to piece together its molecular puzzle.
Caption: A generalized workflow for the structural elucidation of propoxyphenyl thioaildenafil.
Part 1: Chromatographic Separation and Preliminary Identification
High-Performance Liquid Chromatography (HPLC) is the cornerstone for the initial separation and purification of propoxyphenyl thioaildenafil from complex matrices like herbal supplements.[3][4] A well-developed HPLC method provides the necessary resolution to isolate the target compound for subsequent spectroscopic analysis.
Experimental Protocol: HPLC-UV Analysis
-
Sample Preparation:
-
Accurately weigh 100 mg of the homogenized herbal product or powder.
-
Add 10 mL of methanol and sonicate for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]
-
Mobile Phase: A gradient elution is typically employed for optimal separation.
-
Gradient Program: A typical gradient might start at 20% B, increasing to 90% B over 20 minutes, followed by a re-equilibration step.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV detection at approximately 230 nm and 290 nm.[5][6]
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
The retention time of the unknown peak is compared to that of known sildenafil analogues. Propoxyphenyl thioaildenafil is expected to have a longer retention time than sildenafil due to its increased lipophilicity from the propoxy group.[7]
-
The UV spectrum is recorded and compared to the characteristic spectrum of sildenafil and its analogues, which typically show absorption maxima around 230 nm and 290 nm.[7][8]
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Part 2: Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition of the molecule.[3][9]
Experimental Protocol: LC-MS/MS Analysis
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (e.g., a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument) is ideal.[3][9]
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for sildenafil analogues.[10][11]
-
MS Scan:
-
Acquire full scan MS data to determine the protonated molecular ion [M+H]+. For propoxyphenyl thioaildenafil (C24H34N6O3S2), the expected accurate mass of the [M+H]+ ion is approximately 519.2212 m/z.[12]
-
-
MS/MS Fragmentation:
-
Perform collision-induced dissociation (CID) on the [M+H]+ precursor ion to generate a fragmentation pattern.[11]
-
Key fragment ions for thiosildenafil analogues often arise from the cleavage of the sulfonamide bond and fragmentation of the piperazine ring.[7][11] A prominent gas-phase reaction in thiosildenafil compounds is the transfer of an alkyl group from the piperazine nitrogen to the sulfur atom of the thiocarbonyl group.[11]
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| Parameter | Value | Source |
| Molecular Formula | C24H34N6O3S2 | |
| Molecular Weight | 518.70 g/mol | [12] |
| CAS Number | 856190-49-3 | [12] |
| [M+H]+ (calculated) | 519.2212 m/z | [12] |
Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Confirmation
NMR spectroscopy is the gold standard for unambiguous structure elucidation, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule.[3][13] Both one-dimensional (1H and 13C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are essential.
Experimental Protocol: NMR Analysis
-
Sample Preparation: The purified compound from preparative HPLC is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d6 (DMSO-d6) or chloroform-d (CDCl3).[14][15]
-
1H NMR Spectroscopy:
-
Provides information about the number of different types of protons and their chemical environments.
-
Key signals to look for include the aromatic protons of the phenyl ring, the protons of the pyrazolopyrimidine core, the protons of the propoxy group (triplet for the CH3, sextet for the central CH2, and a triplet for the OCH2), and the protons of the piperazine moiety.[16]
-
-
13C NMR Spectroscopy:
-
Provides information about the number of different types of carbon atoms.
-
The presence of a thiocarbonyl (C=S) group will be indicated by a signal in the downfield region of the spectrum (typically >180 ppm).[16]
-
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to establish connectivity within spin systems (e.g., the propyl and propoxy chains).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the different fragments of the molecule, such as connecting the propoxy group to the phenyl ring and the piperazine sulfonyl group to the phenyl ring.
-
Caption: Key structural fragments of propoxyphenyl thioaildenafil.
Part 4: Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[8]
Experimental Protocol: IR Analysis
-
Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet) or as a thin film.
-
Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm-1.
-
Key Vibrational Frequencies:
-
N-H stretch: Around 3200-3400 cm-1, indicative of the secondary amine in the pyrimidine ring.
-
C-H stretch: Around 2850-3000 cm-1, from the alkyl groups.
-
C=O stretch (Amide): Although this is a thio-analogue, comparison with sildenafil's spectrum is useful. Sildenafil shows a strong C=O stretch around 1690 cm-1. The absence of this and the presence of a C=S stretch is key.
-
C=S stretch (Thioamide): This can be weaker and more variable than the C=O stretch, typically appearing in the range of 1020-1250 cm-1.
-
S=O stretch (Sulfonamide): Two characteristic bands around 1350 cm-1 and 1160 cm-1.
-
C-O-C stretch (Ether): Around 1250 cm-1.
-
Conclusion
The structural elucidation of propoxyphenyl thioaildenafil requires a systematic and multi-technique approach. By combining the separation power of HPLC with the detailed structural information provided by UV-Vis, MS, NMR, and IR spectroscopy, a complete and unambiguous characterization of this potent PDE-5 inhibitor analogue can be achieved. This comprehensive analytical workflow is essential for regulatory agencies, quality control laboratories, and researchers working to identify and characterize novel psychoactive substances and adulterants in various consumer products. The methodologies outlined in this guide provide a robust framework for ensuring the safety and integrity of pharmaceutical and nutraceutical products.
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